molecular formula C9H21NO2S B12677858 Propanoic acid, 3-(hexylthio)-, ammonium salt CAS No. 126740-30-5

Propanoic acid, 3-(hexylthio)-, ammonium salt

Cat. No.: B12677858
CAS No.: 126740-30-5
M. Wt: 207.34 g/mol
InChI Key: HGJJEWTYRJRJAW-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(hexylthio)-, ammonium salt is a chemical compound that belongs to the class of organic compounds known as carboxylic acids and derivatives. This compound is characterized by the presence of a propanoic acid moiety substituted with a hexylthio group and an ammonium ion. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(hexylthio)-, ammonium salt typically involves the reaction of propanoic acid with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The ammonium salt is then formed by neutralizing the resulting compound with ammonium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained in high purity and yield, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(hexylthio)-, ammonium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Propanoic acid, 3-(hexylthio)-, ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(hexylthio)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The hexylthio group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, ammonium salt: Lacks the hexylthio group, resulting in different chemical properties and applications.

    Hexylthiol: Contains the hexylthio group but lacks the propanoic acid moiety.

    Propanoic acid, 3-(methylthio)-, ammonium salt: Similar structure but with a methylthio group instead of a hexylthio group.

Uniqueness

Propanoic acid, 3-(hexylthio)-, ammonium salt is unique due to the presence of both the propanoic acid and hexylthio groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

126740-30-5

Molecular Formula

C9H21NO2S

Molecular Weight

207.34 g/mol

IUPAC Name

azanium;3-hexylsulfanylpropanoate

InChI

InChI=1S/C9H18O2S.H3N/c1-2-3-4-5-7-12-8-6-9(10)11;/h2-8H2,1H3,(H,10,11);1H3

InChI Key

HGJJEWTYRJRJAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC(=O)[O-].[NH4+]

Origin of Product

United States

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